molecular formula C19H27NO3 B044641 Nateglinide CAS No. 105816-06-6

Nateglinide

Numéro de catalogue: B044641
Numéro CAS: 105816-06-6
Poids moléculaire: 317.4 g/mol
Clé InChI: OELFLUMRDSZNSF-OFLPRAFFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nateglinide est un agent antihyperglycémique oral utilisé dans le traitement du diabète de type 2. Il appartient à la classe des méglitinides, des médicaments qui abaissent la glycémie. This compound a été développé par Ajinomoto, une société japonaise, et est commercialisé par Novartis sous le nom commercial de Starlix .

Analyse Des Réactions Chimiques

Nateglinide subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé pour former des métabolites hydroxy et glucuronide.

    Réduction : Les réactions de réduction de this compound sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

    Substitution : this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

    Hydrolyse : this compound peut être hydrolysé en ses acides aminés constitutifs en conditions acides ou basiques.

Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique :

Mécanisme d'action

This compound abaisse les taux de glucose sanguin en stimulant la libération d'insuline par le pancréas. Il y parvient en fermant les canaux potassiques dépendants de l'ATP dans la membrane des cellules bêta. Cela dépolarise les cellules bêta et provoque l'ouverture des canaux calciques dépendants du voltage. L'afflux de calcium résultant induit la fusion des vésicules contenant de l'insuline avec la membrane cellulaire, conduisant à la sécrétion d'insuline .

Applications De Recherche Scientifique

Clinical Applications in Diabetes Management

Mechanism of Action
Nateglinide functions by stimulating insulin secretion from pancreatic beta cells in response to meals. It is particularly effective in controlling postprandial blood glucose levels due to its rapid onset and short duration of action. This makes it suitable for use before meals.

Efficacy Studies
Several studies have demonstrated the effectiveness of this compound in improving glycemic control:

  • Comparison with Acarbose : A study involving 103 patients with T2DM showed that this compound significantly reduced postprandial glycemic excursions compared to acarbose, another antidiabetic agent. Both medications were well tolerated, but this compound resulted in a notable increase in insulin levels shortly after administration .
  • NAVIGATOR Trial : This large-scale trial assessed the impact of this compound on patients with impaired glucose tolerance and cardiovascular disease. Although the primary endpoint of diabetes prevention was not met, secondary outcomes suggested potential cardiovascular benefits .

Innovative Drug Delivery Systems

Recent research has focused on enhancing the delivery of this compound through novel formulations:

  • Hydrogel Coatings : A study highlighted the development of helical nanofibers from this compound that can be used as a coating for alginate microspheres. This formulation aims to improve the oral bioavailability of insulin when administered alongside this compound, potentially offering a dual therapy approach for diabetes management .

Cardiovascular Implications

This compound's role extends beyond glycemic control; it may also have cardiovascular benefits:

  • Cardiovascular Outcomes : The NAVIGATOR trial indicated that while this compound did not significantly prevent diabetes, it contributed to a composite outcome involving cardiovascular events, suggesting a protective role against heart disease in high-risk populations .

Potential Anti-Obesity Applications

Emerging research suggests that this compound may have implications in weight management:

  • Carbonic Anhydrase Inhibition : A computer-assisted study identified this compound as a potential inhibitor of carbonic anhydrase VA, which is linked to obesity regulation. This opens avenues for further exploration into its use as an anti-obesity agent .

Summary of Key Findings

Application AreaKey Findings
Diabetes ManagementEffective in controlling postprandial blood glucose; increases insulin secretion .
Innovative Drug DeliveryHydrogel formulations enhance oral delivery and bioavailability of insulin and this compound .
Cardiovascular HealthPotential benefits observed in high-risk patients; further research needed .
Anti-Obesity PotentialIdentified as a possible inhibitor of obesity-related pathways .

Mécanisme D'action

Nateglinide lowers blood glucose levels by stimulating the release of insulin from the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of the beta cells. This depolarizes the beta cells and causes voltage-gated calcium channels to open. The resulting calcium influx induces the fusion of insulin-containing vesicles with the cell membrane, leading to insulin secretion .

Comparaison Avec Des Composés Similaires

Nateglinide est souvent comparé à d'autres agents antihyperglycémiques, tels que la répaglinide et la metformine :

    Répaglinide : this compound et répaglinide appartiennent tous deux à la classe des méglitinides et stimulent la sécrétion d'insuline.

    Metformine : Contrairement à la this compound, la metformine améliore la sensibilité à l'insuline et réduit la production de glucose hépatique.

    Sémiglutide : Le sémiglutide est un agoniste du récepteur du peptide-1 de type glucagon (GLP-1) qui abaisse les taux de glucose sanguin en stimulant la sécrétion d'insuline et en réduisant la sécrétion de glucagon.

Composés similaires

  • Répaglinide
  • Metformine
  • Sémiglutide

L'apparition rapide et la courte durée d'action de la this compound la rendent unique parmi les agents antihyperglycémiques, offrant une approche ciblée de la gestion de l'hyperglycémie postprandiale .

Activité Biologique

Nateglinide is an oral antidiabetic medication belonging to the class of meglitinides, which stimulate insulin secretion from pancreatic beta cells. Its rapid onset of action makes it particularly effective for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound primarily acts by stimulating insulin secretion in response to meals. It binds to specific sites on the ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells, leading to membrane depolarization and subsequent calcium influx. This process enhances insulin release in a glucose-dependent manner, thereby reducing the risk of hypoglycemia compared to traditional sulfonylureas.

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in managing blood glucose levels. Below is a summary of key findings from various clinical trials:

Study ReferencePopulationTreatment DurationKey Findings
10 patients with T2DM225 min post-doseReduced glycated insulin by 38% (P=0.047) and enhanced insulin response by 36% (P=0.005).
1014 patients with T2DM15 monthsDecreased postprandial glucose by 53.2 mg/dL and HbA1c by 0.68% (P<0.001).
150 patients with T2DM16 weeksHbA1c reduction of 0.9% for this compound vs. 1.4% for repaglinide (not statistically significant).
18 subjects with T2DM3 daysSignificant reduction in postprandial hyperglycemia and improvement in endothelial function.

Case Study 1: Glycemic Control

A study involving ten patients demonstrated that this compound significantly reduced both plasma glucose and glycated insulin levels after administration before a glucose challenge. The results indicated that this compound preferentially stimulates the release of native insulin, which is crucial for effective glycemic control in T2DM patients .

Case Study 2: Long-term Efficacy

In a long-term study involving over a thousand participants, this compound was found to be effective in lowering fasting blood glucose levels and HbA1c without significant weight gain or adverse effects over a period of 15 months . The incidence of hypoglycemia was low, highlighting its safety profile.

Safety Profile

This compound is generally well-tolerated, with a low incidence of hypoglycemic events compared to other antidiabetic agents. In long-term studies, adverse reactions were reported in approximately 10% of cases, predominantly mild hypoglycemia . Notably, no significant increase in adverse reactions was observed among patients with pre-existing renal conditions.

Comparative Studies

Comparative studies between this compound and other insulin secretagogues like repaglinide show that while both medications effectively lower postprandial glucose levels, this compound may offer advantages such as lower rates of hypoglycemia and less weight gain .

Propriétés

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFLUMRDSZNSF-OFLPRAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040687
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Nateglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, nateglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, nateglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of nateglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Nateglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

105816-04-4, 105816-06-6
Record name Nateglinide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nateglinide
Reactant of Route 2
Reactant of Route 2
Nateglinide
Reactant of Route 3
Reactant of Route 3
Nateglinide
Reactant of Route 4
Reactant of Route 4
Nateglinide
Reactant of Route 5
Reactant of Route 5
Nateglinide
Reactant of Route 6
Reactant of Route 6
Nateglinide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.